molecular formula C18H27BrN2O2 B12439790 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine CAS No. 887583-95-1

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine

Cat. No.: B12439790
CAS No.: 887583-95-1
M. Wt: 383.3 g/mol
InChI Key: VYSFDVBUAJBGAI-UHFFFAOYSA-N
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Description

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and an ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Boc-protected piperidine: The piperidine ring is first protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction using a suitable bromophenyl halide and a base.

    Attachment of the ethylamino group: The ethylamino group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The ethylamino group can be oxidized or reduced to form different functional groups.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Deprotection reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different amine or alcohol derivatives.

Scientific Research Applications

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound has a similar piperidine core but with a different substitution pattern on the phenyl ring.

    1-Boc-4-(2-formylphenyl)piperazine: This compound features a piperazine ring instead of a piperidine ring and a formyl group instead of a bromophenyl group.

    4-Boc-1-(6-bromo-2-pyridyl)piperazine: This compound has a pyridyl group instead of a phenyl group and a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromophenyl and an ethylamino group, which confer distinct chemical and biological properties.

Properties

CAS No.

887583-95-1

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-8-16(9-12-21)20-10-7-14-5-4-6-15(19)13-14/h4-6,13,16,20H,7-12H2,1-3H3

InChI Key

VYSFDVBUAJBGAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC(=CC=C2)Br

Origin of Product

United States

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